molecular formula C5H10O5S B8769563 Ethyl 2-methylsulfonyloxyacetate CAS No. 29169-19-5

Ethyl 2-methylsulfonyloxyacetate

Cat. No.: B8769563
CAS No.: 29169-19-5
M. Wt: 182.20 g/mol
InChI Key: OGGLBHZTDSTZND-UHFFFAOYSA-N
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Description

This structure confers significant reactivity due to the sulfonyloxy moiety, a strong electron-withdrawing and leaving group, making the compound valuable in synthetic organic chemistry for nucleophilic substitution reactions. Weight 168.17 g/mol), is documented . The ethyl ester variant is expected to exhibit similar reactivity but with altered solubility and steric effects due to the ethyl group.

Properties

CAS No.

29169-19-5

Molecular Formula

C5H10O5S

Molecular Weight

182.20 g/mol

IUPAC Name

ethyl 2-methylsulfonyloxyacetate

InChI

InChI=1S/C5H10O5S/c1-3-9-5(6)4-10-11(2,7)8/h3-4H2,1-2H3

InChI Key

OGGLBHZTDSTZND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methylsulfonyloxyacetate is typically synthesized via esterification. This process involves the reaction of methanesulfonic acid with acetic acid and ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylsulfonyloxyacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Reduction: Reducing agents like LiAlH4.

Major Products:

    Hydrolysis: Methanesulfonic acid and ethanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohol.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Sulfonyloxy-Containing Esters

Methyl 2-(methanesulfonyloxy)acetate (Mol. Formula C₄H₈O₅S) serves as the closest structural analog. Key differences include:

  • Reactivity : The ethyl ester in the target compound may exhibit slower hydrolysis compared to the methyl variant due to increased steric hindrance.
  • Applications : Sulfonyloxy esters are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals, leveraging their leaving-group propensity for alkylation or acylation reactions .
Table 1: Sulfonyloxy Esters Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Profile
Ethyl 2-methylsulfonyloxyacetate* C₅H₁₀O₅S ~182.20 -OSO₂CH₃ High (leaving group)
Methyl 2-(methanesulfonyloxy)acetate C₄H₈O₅S 168.17 -OSO₂CH₃ High (leaving group)

*Inferred from structural analogs.

Sulfanyl/Thio-Containing Esters

Compounds like Ethyl 2-((2-methoxy-5-methylphenyl)thio)-2-oxoacetate (CAS 189501-34-6, C₁₂H₁₄O₄S) and 2-Methoxyethyl 2-sulfanylacetate (CAS 165747-32-0, C₅H₁₀O₃S) differ in sulfur oxidation state:

  • Reactivity : Sulfanyl (-SH) and thio (-S-) groups are less electronegative than sulfonyloxy, reducing leaving-group ability but enabling radical or disulfide bond formation.
  • Applications : Used in polymer chemistry (e.g., thiol-ene reactions) and agrochemicals (e.g., herbicidal activity in triazine derivatives) .

Hydroxyacetate Esters

Methyl 2-hydroxyacetate (CAS 96-35-5, C₃H₆O₃) lacks the sulfonyloxy group, resulting in:

  • Stability : The hydroxyl group is less reactive, making it suitable as a solvent or mild acylating agent.
  • Safety : Requires stringent handling (gloves, respiratory protection) due to irritant properties .

Sulfamoyl/Sulfonamide-Containing Esters

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate highlights functional group divergence:

  • Reactivity : The sulfonamide (-SO₂NH₂) group participates in hydrogen bonding, enhancing biological activity (e.g., enzyme inhibition).
  • Applications : Prioritized in drug discovery (e.g., sulfonamide antibiotics) over synthetic intermediates .

Aromatic-Substituted Esters

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate (CAS 667399-57-7) and Ethyl 2-formamidothiazole derivatives demonstrate:

  • Applications: Phenoxy groups enhance herbicidal activity (e.g., mimicking auxin hormones), while thiazole rings are leveraged in antimicrobial agents .

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